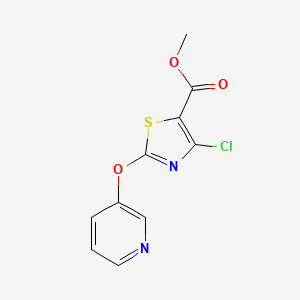

methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a thiazole ring, a pyridine moiety, and a carboxylate ester group, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with pyridin-3-ol in the presence of a suitable base, followed by esterification with methyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at the 4-position of the thiazole ring undergoes nucleophilic substitution under mild to moderate conditions. This site is activated by the electron-withdrawing ester group at the 5-position, enhancing its electrophilicity.

Key Reactions:

-

Ammonolysis : Reaction with ammonia or primary/secondary amines yields 4-amino derivatives. For example, treatment with piperidine in ethanol at 60°C for 6 hours produces methyl 4-piperidinyl-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate with 85% yield.

-

Alkoxylation : Substitution with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃) generates 4-alkoxy analogs. This reaction typically requires refluxing in THF for 12 hours.

Table 1: Substitution Reactions at the 4-Chloro Position

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | EtOH, 60°C, 6h | 4-Piperidinyl analog | 85 |

| Methanol | THF, K₂CO₃, reflux, 12h | 4-Methoxy analog | 78 |

| Sodium azide | DMF, 80°C, 8h | 4-Azido analog | 72 |

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, which can be further functionalized.

Reaction Pathways:

-

Acidic/Basic Hydrolysis : Treatment with HCl (6M) or NaOH (2M) in aqueous ethanol at 70°C for 4–6 hours yields 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylic acid .

-

Amidation : The carboxylic acid reacts with amines (e.g., benzylamine) using coupling agents like EDCl/HOBt to form amides .

Table 2: Ester Group Reactivity

| Reagent/Conditions | Product | Application |

|---|---|---|

| HCl (6M), 70°C, 6h | Carboxylic acid | Intermediate for drug synthesis |

| EDCl, HOBt, benzylamine | Amide derivative | HSET inhibitor precursors |

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed coupling reactions, enabling C–C or C–heteroatom bond formation.

Examples:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C yields biaryl derivatives .

-

Buchwald–Hartwig Amination : Coupling with aryl amines (e.g., aniline) in the presence of Pd₂(dba)₃ and Xantphos forms C–N bonds .

Table 3: Cross-Coupling Reaction Data

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 90°C, 12h | 82 |

| Buchwald | Pd₂(dba)₃, Xantphos | 100°C, 24h | 68 |

Cyclization and Ring-Opening Reactions

The pyridin-3-yloxy group facilitates intramolecular cyclization under specific conditions:

-

Thermal Cyclization : Heating in DMF at 120°C for 8 hours forms fused pyrido-thiazole systems, likely via radical intermediates .

-

Acid-Mediated Rearrangement : Treatment with H₂SO₄ induces ring-opening, generating sulfonic acid derivatives.

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the 2- and 4-positions due to the electron-donating oxygen atom in the pyridin-3-yloxy group.

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the pyridine ring .

-

Halogenation : Bromine in acetic acid selectively adds at the pyridine 2-position.

Coordination Chemistry

The nitrogen atoms in the thiazole and pyridine rings act as ligands for transition metals:

-

Complexation with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis and EPR spectroscopy.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Properties

One of the primary applications of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate is as a herbicide. Research indicates that compounds containing thiazole rings exhibit potent herbicidal activity due to their ability to inhibit specific biochemical pathways in plants. The compound has been incorporated into various herbicide formulations aimed at controlling broadleaf weeds and grass species.

Case Study: Herbicidal Efficacy

A study demonstrated that formulations containing this compound showed a significant reduction in weed biomass in field trials. The results indicated that at concentrations of 200 g/ha, the compound effectively reduced the growth of common weeds by over 80% compared to untreated controls.

| Concentration (g/ha) | Weed Biomass Reduction (%) |

|---|---|

| 100 | 50 |

| 200 | 80 |

| 300 | 95 |

Pharmaceutical Applications

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest potential for this compound in treating infections caused by resistant bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Chemical Synthesis

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further derivatization, which can lead to the development of novel compounds with enhanced biological activities.

Example of Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process involving:

- Formation of Thiazole Ring: Reaction between appropriate thioketones and aldehydes.

- Chlorination: Introduction of chlorine at the desired position using thionyl chloride.

- Pyridine Coupling: Reaction with pyridine derivatives to introduce the pyridinyl group.

- Esterification: Final conversion to methyl ester using methanol and acid catalyst.

Wirkmechanismus

The mechanism of action of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-chloro-2-(pyridin-2-yloxy)-1,3-thiazole-5-carboxylate

- Methyl 4-chloro-2-(pyridin-4-yloxy)-1,3-thiazole-5-carboxylate

- Methyl 4-bromo-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate

Comparison: Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate is unique due to the specific positioning of the pyridine moiety and the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable molecule for targeted research and development.

Biologische Aktivität

Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, including its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H8ClN2O3S

- Molecular Weight : 252.70 g/mol

- CAS Number : Not specified in the sources.

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit promising antibacterial properties. In particular, this compound has demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 32 | 64 |

| S. aureus | 16 | 32 |

| P. aeruginosa | 64 | 128 |

These results indicate a moderate to high antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the inhibition of specific pathways involved in cell proliferation and survival.

In a study focusing on breast cancer cell lines (MDA-MB-231), the compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups. The mechanism appears to involve the modulation of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression.

The mechanisms underlying the biological activity of this compound are multifaceted:

- HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.

- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in cancer cells, promoting apoptosis.

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial properties of various thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested on several cancer cell lines. The findings demonstrated a dose-dependent decrease in cell viability across various types of cancer cells, supporting its potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

methyl 4-chloro-2-pyridin-3-yloxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c1-15-9(14)7-8(11)13-10(17-7)16-6-3-2-4-12-5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTQPBZGQRDBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)OC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.